isorhamnetin 3-O-robinobioside

Antioxidant Lipid Peroxidation K562 Leukemia Cells

Isorhamnetin 3-O-robinobioside is a structurally specific flavonoid glycoside whose robinobiosyl disaccharide moiety confers biological activity non-equivalent to its isomers or aglycone. Validated IC50 of 0.225 mg/mL against AAPH-induced oxidation in K562 leukemia cells and 80.55% hydroxyl radical-induced DNA damage inhibition at 1000 μg/mL provide reproducible quantitative benchmarks. Documented caspase-3-dependent apoptosis in TK6 lymphoblastoid cells and patent claims for 5α-reductase inhibition distinguish this compound for hematological malignancy, DNA repair, and prostate disorder research.

Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
CAS No. 53584-69-3
Cat. No. B150270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisorhamnetin 3-O-robinobioside
CAS53584-69-3
Synonymsisorhamnetin 3-O-robinobioside
Molecular FormulaC28H32O16
Molecular Weight624.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
InChIInChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19-,21+,22-,23+,24+,27+,28?/m0/s1
InChIKeyUIDGLYUNOUKLBM-IDQQZYJHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isorhamnetin 3-O-robinobioside (CAS 53584-69-3): A Flavonoid Glycoside with Documented Antioxidant and Antigenotoxic Properties


Isorhamnetin 3-O-robinobioside (CAS 53584-69-3), also known as narcissin, is a flavonoid-3-O-glycoside consisting of the aglycone isorhamnetin (3'-methoxy-3,4',5,7-tetrahydroxyflavone) linked at the C3 position to a robinobiosyl disaccharide moiety [1]. The compound is a naturally occurring plant metabolite identified in species including Nitraria retusa, Opuntia ficus-indica, and Astragalus aitosensis [2][3]. Its molecular formula is C28H32O16 with a monoisotopic mass of 624.17 g/mol . Primary bioactivities documented in the peer-reviewed literature include cellular antioxidant effects against lipid peroxidation, antigenotoxic activity against hydroxyl radical-induced DNA damage, and antiproliferative/apoptotic effects in human leukemia and lymphoblastoid cell lines [4].

Why Generic Flavonoid Substitution Fails: Differential Glycosylation Dictates Bioactivity of Isorhamnetin 3-O-robinobioside


Flavonoid glycosides sharing the isorhamnetin aglycone core cannot be treated as functionally interchangeable. The identity, linkage position, and number of sugar moieties profoundly influence physicochemical properties (solubility, logP, molecular size), target accessibility, and ultimately biological potency [1]. For example, isorhamnetin-3-O-glucoside, isorhamnetin-3-O-rutinoside, and isorhamnetin-3-O-robinobioside are structural isomers with distinct glycosylation patterns; the latter possesses a robinobiose (rhamnosyl-(1→6)-galactose) disaccharide at C3 [2]. This specific substitution alters antioxidant capacity, antiproliferative efficacy, and enzyme inhibition profiles compared to mono-glycosylated or aglycone forms [3][4]. Consequently, procurement specifications must be compound-specific—substituting with a related glycoside (e.g., isorhamnetin-3-O-glucoside) or the aglycone isorhamnetin will yield non-equivalent experimental outcomes. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation of Isorhamnetin 3-O-robinobioside Against Structural Analogs and Functional Alternatives


Cellular Antioxidant Efficacy: Isorhamnetin 3-O-robinobioside vs. Ethyl Acetate Extract

In a head-to-head comparison within the same experimental system, isorhamnetin 3-O-robinobioside exhibited superior cellular antioxidant capacity relative to the crude ethyl acetate extract from Nitraria retusa leaves. The pure compound inhibited AAPH-induced oxidation in K562 chronic myelogenous leukemia cells with an IC50 of 0.225 mg/mL, while the ethyl acetate extract required a higher concentration of 0.31 mg/mL to achieve the same 50% inhibition [1]. This represents a 1.38-fold greater potency on a mass basis for the purified flavonoid glycoside.

Antioxidant Lipid Peroxidation K562 Leukemia Cells

Genotoxicity Inhibition: Concentration-Dependent Protection Against Hydroxyl Radical-Induced DNA Damage

Isorhamnetin 3-O-robinobioside demonstrated concentration-dependent inhibition of hydroxyl radical-induced genotoxicity in K562 cells, as quantified by the comet assay. At 1000 μg/mL, the compound achieved 80.55% inhibition of DNA damage, outperforming the ethyl acetate extract which provided 77.77% inhibition at 800 μg/mL [1]. The pure compound also showed 68.51% inhibition at 500 μg/mL and 58.33% at 250 μg/mL, establishing a clear dose-response relationship [2].

Antigenotoxic DNA Damage Comet Assay K562 Cells

Antiproliferative Activity: Isorhamnetin-Based vs. Quercetin-Based Flavonoids

In a comparative study evaluating the antiproliferative properties of Nitraria retusa flavonoids against Caco2 human colon adenocarcinoma cells, isorhamnetin-based flavonoids (including isorhamnetin 3-O-robinobioside as one of the major constituents) exhibited higher antiproliferative activity than quercetin-based flavonoids (quercetin, isoquercitrin, rutin) [1]. While specific IC50 values for each individual glycoside were not reported, the class-level comparison established that the isorhamnetin scaffold confers greater growth inhibitory potential than the quercetin scaffold in this cellular context [2]. Notably, the aglycone isorhamnetin was more active than any of its glycosylated derivatives [3].

Antiproliferative Caco2 Cells Flavonoid Glycosides

Apoptosis Induction: Isorhamnetin 3-O-robinobioside in Lymphoblastoid TK6 Cells

Isorhamnetin 3-O-robinobioside induces apoptosis in human lymphoblastoid TK6 cells, as demonstrated by DNA fragmentation, poly(ADP-ribose) polymerase (PARP) cleavage, and caspase-3 activation [1]. While direct comparative IC50 values against a specific analog are not reported in the same study, the compound's ability to trigger programmed cell death in this suspension cell line distinguishes it from structurally related flavonoids that may exhibit cytotoxicity through alternative mechanisms (e.g., necrosis) or lack efficacy in lymphoid cells [2]. The aglycone isorhamnetin generally shows greater potency than glycosides, but the glycosylation pattern of isorhamnetin 3-O-robinobioside may confer selectivity advantages in certain cellular contexts [3].

Apoptosis Lymphoblastoid Cells Caspase-3 PARP Cleavage

5α-Reductase Inhibition: A Non-Steroidal Approach for Prostatic Applications

Japanese Patent JPH1059995A claims isorhamnetin 3-O-robinobioside as a non-steroidal testosterone 5α-reductase inhibitor [1]. The patent explicitly states the compound's utility for treating and preventing prostatomegaly, dysuria, prostatic cancer, and acne [2]. While quantitative IC50 values for enzyme inhibition are not disclosed in the abstract, the patent filing establishes a distinct mechanism of action—5α-reductase inhibition—that is not claimed for closely related isorhamnetin glycosides such as isorhamnetin-3-O-glucoside or isorhamnetin-3-O-rutinoside in the same patent family. This represents a unique differentiation point: among the isorhamnetin glycosides, the robinobioside derivative is specifically identified for this therapeutic application.

5α-Reductase Prostatomegaly Prostate Cancer Non-Steroidal Inhibitor

Acetylcholinesterase Inhibition: In Vitro IC50 Value

Isorhamnetin 3-O-robinobioside reduces acetylcholinesterase (AChE) activity in vitro with a reported IC50 of 1.49 mM [1]. This quantitative value provides a benchmark for comparing the compound's cholinergic activity against other flavonoid glycosides. Notably, the relatively high IC50 (millimolar range) indicates moderate potency, which may be attributed to the large molecular size of the robinobioside glycoside limiting access to the AChE active site [2]. In comparison, the aglycone isorhamnetin and smaller glycosides (e.g., glucosides) may exhibit different inhibitory profiles due to reduced steric hindrance [3].

Acetylcholinesterase AChE Inhibition Neurodegenerative Disease

Optimal Research and Industrial Application Scenarios for Isorhamnetin 3-O-robinobioside Based on Quantitative Evidence


Cellular Antioxidant Screening in Leukemia Cell Models

For research groups investigating oxidative stress modulation in hematopoietic malignancies, isorhamnetin 3-O-robinobioside provides a well-characterized, purified flavonoid glycoside with documented IC50 values (0.225 mg/mL) for inhibiting AAPH-induced oxidation in K562 chronic myelogenous leukemia cells [1]. This quantitative benchmark enables reproducible dose-response studies and direct comparison with other antioxidant compounds. The compound's superior potency relative to crude botanical extracts (0.31 mg/mL IC50) reduces the mass required for effective dosing and minimizes extract-related variability [2].

DNA Damage and Genotoxicity Protection Studies

Investigators examining chemoprevention or DNA repair mechanisms can utilize isorhamnetin 3-O-robinobioside as a defined antigenotoxic agent with quantified efficacy in the comet assay. At 1000 μg/mL, the compound achieves 80.55% inhibition of hydroxyl radical-induced DNA damage in K562 cells [3]. The established concentration-response relationship (58.33% at 250 μg/mL, 68.51% at 500 μg/mL) provides a reliable dosing framework for experimental design [4].

Apoptosis Mechanism Studies in Lymphoid Cells

Researchers requiring a validated apoptosis inducer in suspension cell models should consider isorhamnetin 3-O-robinobioside for its documented ability to trigger DNA fragmentation, PARP cleavage, and caspase-3 activation in TK6 human lymphoblastoid cells [5]. This specific validation in a lymphoid lineage distinguishes the compound from flavonoids tested only in adherent epithelial cells and supports its use in hematological malignancy research.

5α-Reductase Inhibitor Discovery and Androgen-Dependent Disease Research

For medicinal chemistry programs targeting non-steroidal 5α-reductase inhibition, isorhamnetin 3-O-robinobioside offers a unique flavonoid scaffold with explicit patent claims for treating prostatomegaly, prostate cancer, dysuria, and acne [6]. The compound's differentiation from other isorhamnetin glycosides—which lack equivalent patent claims—provides a rational starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against the 5α-reductase enzyme [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for isorhamnetin 3-O-robinobioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.